(R)-4-Hydroxyphenylglycine
Description
Significance as a Chiral Non-Proteinogenic Amino Acid in Research
The chirality of (R)-4-Hydroxyphenylglycine is a defining feature that underpins its biological significance. The "(R)" designation refers to the specific three-dimensional arrangement of atoms around the chiral carbon center, which is crucial for its interactions with other chiral molecules in biological systems, such as enzymes and receptors. ontosight.aiontosight.ai This stereospecificity dictates its efficacy and selectivity when incorporated into drug molecules. ontosight.ai
Chiral non-proteinogenic amino acids like this compound are valuable building blocks in medicinal chemistry. frontiersin.org They allow for the synthesis of complex molecules with precise stereochemistry, which is often a critical factor for pharmacological activity. rsc.org Researchers utilize these unique amino acids to create novel compounds with enhanced or specific biological functions. nih.gov
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C8H9NO3 |
| Molar Mass | 167.164 g·mol−1 |
| Appearance | White to off-white crystalline powder |
| Chirality | (R)-enantiomer |
Data sourced from multiple reputable chemical databases. ontosight.aicymitquimica.comnih.gov
Role in Semisynthetic β-Lactam Antibiotic Research and Development
This compound is a fundamentally important raw material in the industrial production of several essential semisynthetic β-lactam antibiotics. frontiersin.orgmedchemexpress.comfrontiersin.org These antibiotics are a cornerstone of modern medicine, used to treat a wide array of bacterial infections by inhibiting the synthesis of the bacterial cell wall. ontosight.ai
Specifically, this compound serves as a crucial side-chain precursor for widely prescribed antibiotics such as:
Amoxicillin (B794): A broad-spectrum antibiotic used to treat numerous infections. ontosight.aimedchemexpress.comnih.gov
Cefadroxil: A first-generation cephalosporin (B10832234) antibiotic. cymitquimica.commedchemexpress.comunesp.br
The synthesis of these antibiotics often involves the enzymatic acylation of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA), with an activated derivative of this compound. rsc.orgresearchgate.net The use of enzymes in this process, known as enzymatic synthesis, is a significant area of research aimed at developing more efficient and environmentally friendly production methods. dergipark.org.trresearchgate.netepo.org In these enzymatic processes, this compound acts as an acyl donor. dergipark.org.tr
Structural Basis for Chiral Recognition and Reactivity
The chemical structure of this compound is central to its utility in synthesis and its biological interactions. The molecule consists of a phenyl ring substituted with a hydroxyl group at the 4-position, attached to a glycine (B1666218) backbone. ontosight.aiontosight.ai This structure provides several key features that influence its reactivity and ability to be recognized by other chiral molecules.
The presence of the chiral center allows for stereospecific interactions, which is the basis for chiral recognition. ontosight.ai In the context of high-performance liquid chromatography (HPLC), for example, chiral stationary phases derived from this compound have been developed to separate enantiomers. springernature.comresearchgate.net The mechanism of this separation relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers being separated, often involving hydrogen bonding and π-π interactions. koreascience.kr
The hydroxyl group on the phenyl ring and the amino and carboxyl groups of the glycine backbone are key functional groups that participate in chemical reactions. ontosight.ai The hydroxyl group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. rsc.org The amino and carboxyl groups are characteristic of amino acids and allow for peptide bond formation and other derivatizations. cymitquimica.com Research has shown that the 4-hydroxy group on the phenylglycine can decelerate the rate of racemization at the alpha-carbon compared to unsubstituted phenylglycine, which is an important consideration for maintaining stereochemical integrity during synthesis. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948573 | |
| Record name | Amino(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25698-27-5 | |
| Record name | (αR)-α-Amino-3-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25698-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025698275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-hydroxyphenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for R 4 Hydroxyphenylglycine
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer significant advantages, including mild reaction conditions and high enantioselectivity, making them attractive for industrial-scale production of (R)-4-hydroxyphenylglycine. nih.gov These approaches often combine chemical synthesis steps with key enzymatic transformations to achieve the desired chiral product.
Enzymatic Resolution of Racemic Mixtures
One of the established chemoenzymatic methods involves the kinetic resolution of a racemic mixture of 4-hydroxyphenylglycine or its derivatives. This technique relies on the ability of an enzyme to selectively react with one enantiomer of the racemic substrate, allowing for the separation of the two enantiomers. Lipases are a common class of enzymes used for this purpose. nih.gov In this process, a racemic mixture of an N-acyl-4-hydroxyphenylglycine ester is exposed to a lipase, which preferentially hydrolyzes one of the enantiomers (e.g., the (S)-enantiomer) into the corresponding carboxylic acid. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
| Enzyme | Substrate | Outcome | Reference |
| Lipase (e.g., from Candida rugosa) | Racemic N-acyl-4-hydroxyphenylglycine ester | Selective hydrolysis of one enantiomer | mdpi.com |
Whole-Cell Biocatalysis for Enantioselective Production
Whole-cell biocatalysis is a powerful strategy that utilizes intact microbial cells containing the necessary enzymatic machinery for a specific transformation. taylorfrancis.com This approach avoids the need for enzyme purification and can facilitate cofactor regeneration. For the production of this compound (D-HPG), recombinant Escherichia coli and Ralstonia pickettii have been engineered to perform the conversion of DL-4-hydroxyphenylhydantoin. nih.govnih.gov This process typically involves two key enzymes: a D-hydantoinase, which catalyzes the ring opening of the hydantoin, and a D-carbamoylase, which hydrolyzes the resulting N-carbamoyl-D-amino acid to produce D-HPG. nih.gov
In one study, recombinant Ralstonia pickettii cells were used to transform DL-4-hydroxyphenylhydantoin to D-HPG, achieving a conversion rate of 94% in the first 9 hours, with a production rate of 2.8 g L⁻¹ h⁻¹. nih.gov Another study utilizing engineered Escherichia coli demonstrated that by optimizing protein expression and improving cell wall permeability, a 100% production yield of D-HPG could be achieved from 140 mM DL-hydroxyphenylhydantoin. nih.gov
| Microorganism | Substrate | Key Enzymes | Conversion/Yield | Reference |
| Recombinant Ralstonia pickettii | DL-4-hydroxyphenylhydantoin | D-hydantoinase, D-carbamoylase | 94% conversion | nih.gov |
| Recombinant Escherichia coli | DL-hydroxyphenylhydantoin | D-hydantoinase, D-carbamoylase | 100% yield | nih.gov |
Multi-Enzyme Cascade Systems for D-HPG Production
Multi-enzyme cascade systems represent a sophisticated approach where several enzymes work sequentially in a one-pot reaction to convert a simple starting material into a complex product. rug.nl This methodology minimizes downstream processing and can overcome unfavorable reaction equilibria. A notable example is the development of a four-enzyme cascade for the production of D-HPG from L-tyrosine. nih.govnih.govresearchgate.netresearchgate.net
This particular cascade involves:
Conversion of L-tyrosine to 4-hydroxyphenylpyruvate.
Oxidation to 4-hydroxymandelate.
Further oxidation to 4-hydroxyphenylglyoxylate.
Reductive amination to D-HPG, catalyzed by an engineered meso-diaminopimelate dehydrogenase (DAPDH). nih.govresearchgate.net
Researchers identified the final reductive amination step as the rate-limiting step and successfully engineered the DAPDH enzyme to improve its catalytic activity. nih.govnih.gov This optimized four-enzyme cascade, reconstructed in vivo, enabled the synthesis of 42.69 g/L of D-HPG from 50 g/L of L-tyrosine in 24 hours, with a 92.5% conversion rate and an enantiomeric excess of over 99%. nih.govnih.govresearchgate.net
| Starting Material | Key Enzymes | Product Titer | Conversion | Enantiomeric Excess | Reference |
| L-Tyrosine | Four-enzyme cascade including an engineered meso-diaminopimelate dehydrogenase | 42.69 g/L | 92.5% | >99% | nih.govnih.govresearchgate.net |
Nitrilase-Catalyzed Routes
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). nih.gov This offers a direct route to amino acids from the corresponding aminonitriles. The chemoenzymatic synthesis of (R)-phenylglycine and its derivatives, including this compound, can be achieved by coupling the Strecker synthesis of a racemic α-aminonitrile with a highly enantioselective nitrilase. frontiersin.org
In this approach, a racemic aminonitrile is produced through the Strecker reaction, and then recombinant E. coli cells overexpressing a specific nitrilase variant are used for the enantioselective hydrolysis. frontiersin.org By employing a mutant of E. coli deficient in a peptidase that hydrolyzes the (S)-amide intermediate, along with a highly (R)-specific nitrilase, the synthesis of (R)-phenylglycine with an enantiomeric excess of ≥ 95% and yields up to 81% has been demonstrated. frontiersin.org This strategy is applicable to the synthesis of this compound.
| Enzymatic Step | Substrate | Biocatalyst | Enantiomeric Excess | Yield | Reference |
| Enantioselective hydrolysis | Racemic phenylglycinonitrile | Recombinant E. coli expressing an (R)-specific nitrilase | ≥ 95% | up to 81% | frontiersin.org |
Asymmetric Chemical Synthesis Strategies
Asymmetric chemical synthesis provides an alternative to enzymatic methods, offering precise control over the stereochemical outcome of a reaction through the use of chiral catalysts or auxiliaries. taylorandfrancis.com
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse.
Evans Oxazolidinone Auxiliaries: The oxazolidinone auxiliaries, developed by David A. Evans, are among the most powerful and widely used chiral auxiliaries. wikipedia.org In the context of synthesizing α-amino acids like this compound, an N-acylated oxazolidinone can be enolized and then reacted with an electrophile. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to a highly diastereoselective alkylation or other C-C bond-forming reaction. wikipedia.org For the synthesis of this compound, a glycine-derived N-acyl oxazolidinone could be used. The stereochemistry of the final product is dictated by the choice of the oxazolidinone enantiomer and the reaction conditions.
Oppolzer's Sultam: Camphorsultam, also known as Oppolzer's sultam, is another highly effective chiral auxiliary derived from camphor. wikipedia.org It is known for its high crystallinity, which can facilitate the purification of diastereomeric intermediates, and its rigidity, which provides excellent stereocontrol in various reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgacs.org Similar to the Evans auxiliary, an N-acyl derivative of Oppolzer's sultam can be used to direct the asymmetric synthesis of α-amino acids. The sultam directs the approach of the electrophile to the enolate, leading to high diastereoselectivity. researchgate.net The auxiliary can then be cleaved under hydrolytic conditions to yield the desired enantiomerically pure amino acid.
| Chiral Auxiliary | Key Reaction | Diastereoselectivity | Reference |
| Evans Oxazolidinone | Asymmetric alkylation/aldol reaction | High (often >95:5 dr) | wikipedia.orgfigshare.com |
| Oppolzer's Sultam (Camphorsultam) | Asymmetric alkylation/aldol reaction | High | wikipedia.orgacs.orgresearchgate.net |
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis provides a direct and efficient route to enantiomerically enriched this compound by employing chiral catalysts to control the stereochemical outcome of the reaction.
A widely explored method is the asymmetric Strecker synthesis . This one-pot, three-component reaction involves the condensation of 4-hydroxybenzaldehyde, a cyanide source, and an amine in the presence of a chiral catalyst to form a chiral α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid. The enantioselectivity of the reaction is dictated by the chiral catalyst, which can be a metal complex or an organocatalyst, guiding the nucleophilic attack of the cyanide to one face of the intermediate imine.
Asymmetric hydrogenation of prochiral precursors is another powerful technique. This approach typically involves the hydrogenation of an N-acyl-α,β-dehydroamino acid or an α-keto acid derivative using a chiral transition metal catalyst, commonly based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. The chiral catalyst coordinates to the substrate and delivers hydrogen stereoselectively, leading to the formation of the (R)-enantiomer with high enantiomeric excess.
Biocatalysis has emerged as a highly attractive and sustainable approach. Enzymes, operating under mild, aqueous conditions, offer exceptional stereoselectivity. Key biocatalytic routes include:
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid, such as 4-hydroxyphenylglyoxylic acid, to produce this compound with excellent enantiopurity.
Hydantoinase/Carbamoylase Systems: This chemoenzymatic process starts with the racemic 5-(4-hydroxyphenyl)hydantoin. A D-selective hydantoinase hydrolyzes the D-enantiomer, which is then converted to this compound by a D-carbamoylase. This process can be coupled with in situ racemization of the remaining L-hydantoin, a strategy known as dynamic kinetic resolution (DKR), which theoretically allows for a 100% yield of the desired (R)-enantiomer.
| Method | Catalyst/Enzyme | Precursor | Key Advantages |
|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Lewis acids or organocatalysts | 4-Hydroxybenzaldehyde | Atom-economical, convergent |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Prochiral enamide or keto acid derivatives | High enantioselectivity and turnover numbers |
| Biocatalysis (Transaminase) | Transaminase | 4-Hydroxyphenylglyoxylic acid | High stereospecificity, mild and green conditions |
| Biocatalysis (Hydantoinase/Carbamoylase) | D-Hydantoinase, D-Carbamoylase | DL-5-(4-Hydroxyphenyl)hydantoin | High enantioselectivity, potential for dynamic kinetic resolution |
Self-Regeneration of Stereocenter Methods
The "Self-Regeneration of Stereocenters" (SRS) is a sophisticated synthetic strategy primarily developed by Seebach for the enantiospecific α-functionalization of chiral molecules like amino acids. ethz.chsemanticscholar.org This method avoids the use of external chiral auxiliaries by temporarily transferring the stereochemical information from the original stereocenter to a new location within the molecule. While specific applications of SRS for the de novo synthesis of this compound are not widely reported, the underlying principles offer a potential pathway.
The general four-step sequence of an SRS approach would be:
Formation of a Temporary Chiral Center: The starting chiral molecule reacts with an achiral reagent (e.g., an aldehyde) to form a new, temporary stereocenter in a diastereoselective manner. For an amino acid, this often involves the formation of a chiral heterocyclic derivative like an imidazolidinone.
Annihilation of the Original Stereocenter: The original stereocenter is converted into a prochiral, trigonal center (e.g., an enolate).
Diastereoselective Transformation: A new substituent is introduced to the prochiral center, with the stereochemistry being directed by the temporary chiral center.
Removal of the Temporary Chiral Center: The temporary chiral center is removed, regenerating the original functionality and revealing the newly functionalized molecule with high enantiopurity.
In the context of this compound, one could envision a process starting from a simpler chiral precursor where the 4-hydroxyphenyl group is introduced via this methodology. The formation of chiral imidazolidinone intermediates, a cornerstone of the SRS method, has been utilized in the synthesis of various complex molecules. nih.gov
Strategies for Racemization Control in Synthetic Pathways
The α-hydrogen of phenylglycine and its derivatives is relatively acidic, making them prone to racemization, especially under basic conditions. unito.it This is a significant challenge in multi-step syntheses, particularly in peptide synthesis, where maintaining the stereochemical integrity of each amino acid residue is critical.
The increased susceptibility to racemization is due to the stabilization of the planar carbanion intermediate by the adjacent aromatic ring through resonance. unito.it The 4-hydroxy substituent on the phenyl ring, being electron-donating, can slightly mitigate this effect compared to unsubstituted phenylglycine. unito.it
Several strategies are employed to minimize or prevent racemization during the synthesis and handling of this compound:
Control of Reaction Conditions: Performing reactions at lower temperatures significantly reduces the rate of racemization. The choice of base and its stoichiometry are also critical; weaker bases or sterically hindered non-nucleophilic bases are often preferred, and their concentration should be kept to a minimum. rsc.org
Coupling Reagents in Peptide Synthesis: In peptide bond formation, the choice of coupling reagent is paramount. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is a common practice when using carbodiimide-based activators. nih.gov Certain uronium or phosphonium-based coupling reagents, when combined with specific bases, have been shown to provide epimerization-free coupling of phenylglycine residues. rsc.org
Protecting Group Strategies: The nature of the N-terminal protecting group can influence the stability of the stereocenter. During Fmoc-based solid-phase peptide synthesis, the repetitive piperidine-mediated deprotection step can induce epimerization. nih.gov Careful optimization of the deprotection time and conditions is necessary to minimize this side reaction.
| Strategy | Approach | Rationale |
|---|---|---|
| Coupling Reagents | Use of additives (e.g., HOBt, Oxyma) or specialized reagents (e.g., COMU, DEPBT) | Minimizes the formation of highly reactive intermediates that are prone to racemization. |
| Base Selection | Use of sterically hindered or weaker bases (e.g., TMP, DMP instead of DIPEA) | Reduces the rate of base-catalyzed abstraction of the α-proton. rsc.org |
| Protecting Groups | Optimization of Fmoc deprotection conditions | Limits the exposure time to basic conditions that can cause epimerization. nih.gov |
| Temperature Control | Conducting reactions at low temperatures | Increases the activation energy barrier for the racemization process. |
Green Chemistry and Sustainable Synthesis Innovations
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally friendly and sustainable manufacturing processes. This involves the use of safer reagents and solvents, reduction of waste, and improvement of energy efficiency.
A major focus in this area is the replacement of hazardous chemicals and solvents with greener alternatives.
Eco-Friendly Catalysis: As previously discussed, biocatalysis using enzymes like transaminases or hydantoinases is inherently green. These reactions are typically performed in water under mild temperature and pH conditions, eliminating the need for toxic organic solvents and harsh reagents. frontiersin.orgrsc.org The development of immobilized enzymes further enhances sustainability by allowing for easy catalyst separation and reuse.
Green Solvents: There is a significant effort to replace conventional volatile organic solvents (VOCs) with more benign alternatives. Water is the most desirable green solvent, and its use is a key advantage of many biocatalytic processes. Other promising green solvents include:
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be tailored for specific applications.
Bio-derived Solvents: Solvents produced from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are being evaluated as replacements for traditional polar aprotic and etheral solvents. acs.org
| Innovation | Example | Green Chemistry Principle Addressed |
|---|---|---|
| Eco-Friendly Catalysts | Whole-cell biocatalysis for D-HPG production frontiersin.orgrsc.org | Catalysis, Use of Renewable Feedstocks, Safer Solvents |
| Green Solvents | Use of water as a solvent in enzymatic reactions | Safer Solvents and Auxiliaries |
| Propylene carbonate as a potential solvent for peptide synthesis mdpi.com | Safer Solvents and Auxiliaries |
Process intensification aims to develop smaller, safer, and more efficient chemical production methods. Flow chemistry , where reactions are performed in continuous-flow reactors, is a key enabling technology for process intensification. unito.itbeilstein-journals.org
While specific reports on the continuous flow synthesis of this compound are limited, the technology offers significant potential advantages over traditional batch processing for this molecule:
Enhanced Safety and Control: The small internal volume of flow reactors improves heat and mass transfer, allowing for precise temperature control, which is crucial for minimizing racemization and side reactions. nih.gov This is particularly beneficial for potentially hazardous reactions like the Strecker synthesis.
Increased Efficiency: Continuous processing can lead to higher productivity and space-time yields. Reactions can often be run at higher concentrations and temperatures than in batch, leading to faster reaction times.
Facilitated Use of Immobilized Catalysts: Flow reactors, especially packed-bed reactors, are ideally suited for using immobilized enzymes or heterogeneous catalysts. This simplifies product isolation and allows for continuous operation with catalyst recycling.
A potential continuous flow process for this compound could involve pumping a solution of the keto-acid precursor through a packed-bed reactor containing an immobilized transaminase, followed by in-line purification to yield the final product in a continuous and automated fashion.
Derivatization and Chemical Modification Studies of R 4 Hydroxyphenylglycine
Protection Group Strategies and Their Impact on Synthesis
Amino Group Protection
The protection of the amino group is a critical first step in many synthetic transformations of (R)-4-hydroxyphenylglycine to prevent its unwanted participation in subsequent reactions. Commonly employed protecting groups include the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. reading.ac.uk
The benzyloxycarbonyl (Cbz) group , introduced by reaction with benzyloxycarbonyl chloride, is stable under both acidic and basic conditions. reading.ac.uk Its removal is typically achieved through palladium-catalyzed hydrogenolysis under neutral conditions, a method that is generally mild and selective. reading.ac.uk For instance, this compound methyl ester can be N-protected with a Cbz group in yields of 87-89%. srce.hr
The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, known for its stability to basic and nucleophilic reagents, as well as catalytic hydrogenolysis. reading.ac.uk It is, however, labile to acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA). reading.ac.uknih.gov The Boc group can be introduced onto the amino group of this compound methyl ester in quantitative yield. nih.gov
Another notable protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group , which is stable to acidic conditions but can be swiftly cleaved under basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide. reading.ac.uk
Carboxyl Group Esterification
Esterification of the carboxylic acid functionality in this compound is a common strategy to protect it from unwanted reactions, such as those involving strong reducing agents or nucleophiles. Methyl and ethyl esters are frequently prepared for this purpose.
A standard method for esterification is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. smolecule.com For example, this compound methyl ester can be synthesized in high yield (98%) by reacting this compound with thionyl chloride in methanol. srce.hr This method is efficient and utilizes readily available reagents. srce.hr
The resulting esters can be hydrolyzed back to the carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of dioxane and water. srce.hr A milder method for the hydrolysis of methyl esters involves the use of trimethyltin (B158744) hydroxide, which can be advantageous when other acid- or base-labile groups are present in the molecule. sci-hub.st
Phenolic Hydroxyl Group Functionalization
The phenolic hydroxyl group of this compound offers a valuable site for modification to introduce diverse structural motifs. Functionalization at this position is often carried out after the protection of the amino and carboxyl groups to ensure selectivity.
O-alkylation is a common transformation, achieved by reacting the protected this compound derivative with an alkyl halide in the presence of a base. For example, the methyl ether can be formed using methyl iodide and potassium carbonate. srce.hr More sterically demanding groups, like a tert-butyl group, can be introduced via acid-catalyzed addition of isobutylene. srce.hr Another approach for O-alkylation is the Mitsunobu reaction, which allows for the introduction of various alkyl groups under mild conditions. nih.gov
In some instances, the phenolic hydroxyl group can be functionalized without prior protection of the amino and carboxyl groups by using copper coordination to selectively shield these functionalities. reading.ac.uk This strategy allows for direct methylation of the phenolic hydroxyl group using iodomethane (B122720) in the presence of copper sulfate (B86663) and a base. reading.ac.uk
The functionalization of the phenolic hydroxyl group is particularly useful for creating derivatives with altered steric and electronic properties, which can be valuable in the development of new ligands for catalysis or biologically active molecules. srce.hr
Carbon-Carbon Bond Forming Reactions
The aromatic ring of this compound provides a scaffold for carbon-carbon bond formation, enabling the synthesis of complex biaryl structures. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of carbon-carbon bonds. mdpi.comnih.govacs.org These reactions offer high functional group tolerance and are often conducted under mild conditions. mdpi.com
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl amino acids from this compound derivatives. nih.govacs.org This reaction typically involves the coupling of an aryl halide or triflate derivative of the amino acid with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com
A key challenge in the Suzuki-Miyaura coupling of α-amino acid derivatives, particularly those of phenylglycine, is the potential for racemization at the stereogenic center. mdpi.comnih.govacs.org It has been demonstrated that the choice of catalyst and ligands is crucial to suppress this unwanted side reaction. nih.govacs.org The use of palladium(II) acetate (B1210297) as a palladium source in conjunction with Buchwald's SPhos ligand has been shown to be effective in minimizing racemization when coupling arylpinacolboronate esters with derivatives of 4-hydroxyphenylglycine. mdpi.comnih.govacs.org This methodology has been successfully applied to the synthesis of biaryl derivatives of 4-hydroxyphenylglycine, which are structural motifs found in natural products like the chloropeptin family. nih.govacs.org
The Suzuki-Miyaura reaction provides a powerful tool for the diversification of peptides and the synthesis of complex cyclic peptides containing biaryl bridges. mdpi.comresearchgate.net
Introduction of α-Substituents (e.g., α-Methylation)
The introduction of substituents at the α-carbon of the this compound scaffold is a key strategy for modifying its pharmacological profile. This modification is particularly significant in the development of ligands for metabotropic glutamate (B1630785) (mGlu) receptors. The size and nature of the α-substituent can profoundly influence the potency and selectivity of the resulting analog.
Research into α-substituted phenylglycine analogues has demonstrated that these modifications can fine-tune the interaction with different mGlu receptor subtypes. nih.gov For instance, studies on the closely related (S)-4-carboxyphenylglycine ((S)-4-CPG) have provided significant insights. While (S)-4-CPG itself shows selective antagonist activity at the mGlu1α receptor, the introduction of an α-methyl group to form (S)-α-methyl-4-carboxyphenylglycine ((S)-MCPG) not only maintains this activity but also induces antagonist properties at the mGlu5a receptor subtype. nih.gov
Further investigations have revealed that the steric bulk of the α-substituent is a critical determinant of activity, especially at the mGlu1α receptor. Increasing the chain length of the alkyl group at the α-position beyond a methyl group leads to a progressive decrease in antagonist affinity at mGlu1α receptors. nih.gov This suggests that the ligand-binding pocket of the mGlu1α receptor has strict steric limitations for antagonists. In contrast, this loss of affinity is not observed at mGlu5a receptors, highlighting a key structural difference between the binding sites of these two closely related group I mGlu receptors. nih.gov The synthesis of these analogs, such as (RS)-α-Ethyl-4-carboxyphenylglycine ((RS)-ECPG) and other derivatives with cyclopropyl, pentyl, or phenyl groups at the α-position, is typically achieved through methods involving the acid hydrolysis of intermediate hydantoins, which are formed from the corresponding substituted acetophenones. nih.govscispace.com
Table 1: Antagonist Activity of α-Substituted 4-Carboxyphenylglycine Analogs at Group I mGlu Receptors
The table below summarizes the antagonist potency (KB values in μM) of various α-substituted phenylglycine analogs at mGlu1α and mGlu5a receptors expressed in CHO cells. Data is presented as mean ± S.E.M.
| Compound | mGlu1α KB (μM) | mGlu5a KB (μM) |
|---|---|---|
| (S)-4-CPG | 78 ± 11 | > 3000 (Inactive) |
| (S)-MCPG | 50 ± 12 | 316 ± 43 |
| (RS)-ECPG | 148 ± 29 | 347 ± 72 |
| (RS)-α-Cyclopropyl-4-CPG | 417 ± 112 | 380 ± 95 |
| (RS)-α-Pentyl-4-CPG | > 1000 (Inactive) | 355 ± 88 |
Data sourced from Brabet et al., 1998. nih.gov
N-Acylation and Peptide Coupling Reactions
The amino group of this compound is a primary site for derivatization through N-acylation and peptide coupling reactions. These modifications are fundamental in medicinal chemistry for incorporating the hydroxyphenylglycine moiety into larger molecules, such as peptides or other complex structures, to generate bioactive compounds. nih.gov
N-acylation can be performed using various acylating agents, such as acyl chlorides or anhydrides, to form amide bonds. This reaction is crucial for synthesizing a wide array of derivatives. Furthermore, this compound and its analogs are valuable building blocks in solid-phase or solution-phase peptide synthesis. Standard peptide coupling reagents are employed to facilitate the formation of a peptide bond between the amino group of the hydroxyphenylglycine derivative and the carboxylic acid of another amino acid or molecule. nih.gov
For example, research on GPR88 agonists involved the coupling of an amine derivative of a 4-hydroxyphenylglycinol (a reduced form of the amino acid) with (S)-2-phenylpropionic acid. nih.gov This reaction utilized HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a base, yielding the target amide in good yield. nih.gov Enzymatic methods have also been developed for the highly selective acylation of phenylglycine derivatives. Penicillin G acylase (PGA) has been used in organic solvents to catalyze the enantiospecific acylation of the L-enantiomers of phenylglycine methyl esters, allowing for the effective resolution of racemic mixtures. researchgate.net
Table 2: Examples of N-Acylation and Peptide Coupling Reactions
The table illustrates coupling reactions involving derivatives of 4-hydroxyphenylglycine to synthesize target amides.
| Amine Derivative | Carboxylic Acid | Coupling Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| Amine 8a (phenylglycinol derivative) | (S)-2-phenylpropionic acid | HBTU, DIPEA | Target Amide 3 | 53% |
| Amine 8b (azido-phenylglycinol derivative) | (S)-2-phenylpropionic acid | HBTU, DIPEA | Azide (B81097) 9 | 72% |
| Amine 10 (phenylglycine methyl ester derivative) | (S)-2-phenylpropionic acid | HBTU, DIPEA | Target Amide 11a | 94% |
| Amine 10 (phenylglycine methyl ester derivative) | Various carboxylic acids | HBTU | Library of Amides (13) | Not specified |
Data sourced from Hida et al., 2017. nih.gov
Synthesis of Functionally Diverse Analogs
The this compound structure serves as a versatile template for the synthesis of functionally diverse analogs aimed at various biological targets. Its rigid phenyl ring combined with the chiral amino acid center provides a privileged scaffold that can be systematically modified to explore structure-activity relationships (SAR). Key modification sites include the α-carbon, the amino group, the carboxylic acid, and the phenyl ring itself. These modifications have led to the development of compounds with a wide range of pharmacological activities, most notably as ligands for neurotransmitter receptors.
Design and Synthesis of Metabotropic Glutamate Receptor Antagonists
A significant area of research has been the design and synthesis of this compound analogs as antagonists for metabotropic glutamate (mGlu) receptors. Phenylglycine derivatives are established as important pharmacological tools for distinguishing between different groups and subtypes of mGlu receptors. nih.govscispace.com The design strategy often involves introducing substituents on the α-carbon or the phenyl ring to modulate receptor affinity and selectivity.
The synthesis of these antagonists has been crucial for elucidating the physiological roles of group I mGlu receptors (mGlu1 and mGlu5). nih.govgoogle.com As previously discussed (Section 3.2.2), α-substitution is a particularly effective strategy. The synthesis of (S)-α-methyl-4-carboxyphenylglycine ((S)-MCPG) created a potent antagonist at mGlu1α receptors that also gained antagonist activity at mGlu5a receptors. nih.gov This demonstrated that subtle structural changes could significantly alter the pharmacological profile of the parent compound.
Structure-activity relationship studies have shown that for mGlu1α receptor antagonism, small aliphatic groups at the α-position are required, as longer chain substitutions result in a progressive loss of affinity. nih.gov This indicates that the binding pocket of the mGlu1α receptor imposes tight steric constraints on antagonists. Compounds like (+)-α-methyl-4-carboxyphenylglycine (M4CPG) and (RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) were found to be among the most active antagonists at mGluRs linked to phosphoinositide hydrolysis, with KB values in the micromolar range. scispace.com These findings underscore the value of this compound as a foundational structure for developing selective antagonists that can help unravel the complex pharmacology of the mGlu receptor family. nih.govopenmedicinalchemistryjournal.com
Analytical and Spectroscopic Characterization of R 4 Hydroxyphenylglycine and Its Derivatives
Chiral Separation Techniques
The separation of enantiomers is a fundamental challenge in chemistry. For (R)-4-Hydroxyphenylglycine, a non-proteogenic amino acid, ensuring its enantiomeric purity is paramount. wikipedia.org Various chromatographic and spectroscopic methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. researchgate.net The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. researchgate.net
CSPs derived from this compound itself have proven to be highly effective. researchgate.netspringernature.comresearchgate.net For instance, a CSP prepared by grafting (R)-N-butanoyl-4-allyloxyphenylglycine N-propyl amide onto silica (B1680970) gel demonstrated excellent separation of N-(3,5-dinitrobenzoyl)-α-amino amides. researchgate.netresearchgate.net The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP. researchgate.net
The choice of mobile phase composition is also crucial for achieving optimal separation. For example, in the enantioseparation of related compounds on a Whelk-O1 chiral stationary phase, the concentration of an alcohol like 2-propanol in a non-polar solvent such as hexane (B92381) significantly influences the separation factor (α). researchgate.net Similarly, crown ether-based stationary phases, like the Chiralpak CR(+) column, are particularly effective for the resolution of compounds with primary amine groups. nih.gov
The evolution of HPLC technology has seen a shift towards using smaller support particles and superficially porous particles in CSP columns, leading to faster and more efficient separations. researchgate.net
Table 1: Examples of HPLC-CSPs used for Chiral Separation
| Chiral Stationary Phase (CSP) | Analyte Class | Key Interactions | Reference |
| (R)-N-butanoyl-4-allyloxyphenylglycine N-propyl amide on silica gel | N-(3,5-dinitrobenzoyl)-α-amino amides | Hydrogen bonding, π-π interactions, steric hindrance | researchgate.net, researchgate.net |
| Whelk-O1 | Non-steroidal anti-inflammatory drugs (NSAIDs) | Not specified | researchgate.net |
| Chiral Crown Ether (e.g., Chiralpak CR(+)) | Primary amine compounds | Host-guest complexation | nih.gov |
Chiral Solvating Agents in Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a convenient and rapid method for determining the enantiomeric composition of chiral compounds. koreascience.krnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. koreascience.kr These complexes have different magnetic environments, resulting in separate signals (anisochronous resonances) in the NMR spectrum for each enantiomer. koreascience.kr The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
A derivative of this compound, specifically N-methyl amide of (R)-N-acetyl-4-methyloxyphenylglycine, has been successfully employed as a CSA. koreascience.kr This CSA was effective in determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)-α-amino acid amides and esters. koreascience.kr The chemical shift differences observed were significant enough for accurate quantification and were attributed to the anisotropic effect of the 4-methoxyphenyl (B3050149) group of the CSA. koreascience.kr The choice of solvent is important, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) often providing the best results. nih.gov
The use of CSAs in NMR is a powerful tool for assessing enantiomeric purity without the need for physical separation of the enantiomers. koreascience.krnih.gov
Structural Elucidation Methodologies
Confirming the precise chemical structure of this compound and its derivatives is accomplished through a combination of powerful spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals distinct signals for different proton environments. For instance, the aromatic protons of the 4-hydroxyphenyl group typically appear as doublets, while the protons of the glycine (B1666218) backbone give rise to singlets or multiplets depending on the specific derivative. In derivatives, characteristic shifts can be observed, such as a singlet for a methoxy (B1213986) group around 3.78 ppm or a singlet for an acetyl group around 2.01 ppm. koreascience.kr
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative like N-(tert-butoxycarbonyl)-4-methoxyphenylglycine N-methyl amide, distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons can be identified. koreascience.kr For example, the carboxylic acid carbon in a derivative was observed at 175.79 ppm. srce.hr
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish connectivity between protons and carbons, confirming the complete structure of complex derivatives. biorxiv.orgfrontiersin.orgnih.gov
Table 2: Representative ¹H NMR Data for a Derivative of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Reference |
| Acetyl CH₃ | 2.01 | singlet | koreascience.kr |
| N-Methyl CH₃ | 2.78 | doublet | koreascience.kr |
| Methoxy OCH₃ | 3.78 | singlet | koreascience.kr |
| Alpha-CH | 5.44 | doublet | koreascience.kr |
| Aromatic CH | 6.85, 7.30 | doublet, doublet | koreascience.kr |
| Data for N-methyl amide of (R)-N-acetyl-4-methyloxyphenylglycine in CDCl₃. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound and its derivatives. The molecular ion peak [M+H]⁺ or [M-H]⁻ is observed, confirming the mass of the molecule. Fragmentation patterns, observed in MS/MS experiments, provide structural information by showing the loss of specific groups like CO₂ or hydroxyl groups. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. dergipark.org.tr This is crucial for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass. For example, HRMS was used to confirm the molecular formula of modified balhimycin (B1255283) precursors containing fluorinated phenylglycine residues. rsc.org
X-ray Powder Diffraction (PXRD) and Single Crystal X-ray Crystallography
X-ray diffraction techniques provide definitive information about the solid-state structure of crystalline compounds, including bond lengths, bond angles, and crystal packing.
X-ray Powder Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. dergipark.org.tr The resulting diffraction pattern is a fingerprint of the crystalline phase. For 4-Hydroxyphenylglycine, PXRD analysis has shown sharp, intense peaks, indicating good crystallinity. dergipark.org.tr The technique can also be used to identify different polymorphic forms of a compound, which may have different physical properties. acs.orgnih.gov A study on 4-HPG crystals identified the hexagonal phase with characteristic peaks at 2θ values of 20.51°, 27.50°, 35.66°, 40.07°, and 41.97°. dergipark.org.tr
Single Crystal X-ray Crystallography: This is the most powerful method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. researchgate.netresearchgate.net The crystal structure of D(-)-amino-(4-hydroxyphenyl)acetate, the zwitterionic form of D(-)-4-hydroxyphenylglycine, has been determined, revealing that it crystallizes in the chiral space group P2₁. researchgate.net Another study reported an orthorhombic polymorph in the space group P2₁2₁2₁. iucr.org These studies provide detailed information on intermolecular interactions, such as hydrogen bonding, which form a three-dimensional network in the crystal. researchgate.netiucr.org
Table 3: Crystallographic Data for a Polymorph of D(-)-4-Hydroxyphenylglycine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 5.0994(10) | researchgate.net |
| b (Å) | 9.3169(19) | researchgate.net |
| c (Å) | 8.6960(17) | researchgate.net |
| β (°) | 91.50(3) | researchgate.net |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural Insight
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. These methods are crucial for identifying functional groups and understanding the compound's bonding environment. dergipark.org.tr
Recent studies have shown excellent agreement between FTIR and Raman spectroscopy results, offering a comprehensive structural characterization of 4-Hydroxyphenylglycine (4-HPG). dergipark.org.trresearchgate.net The spectra are complex, with numerous bands corresponding to the vibrations of the different parts of the molecule.
Key vibrational modes observed in the spectra of 4-HPG include:
C-H Vibrations: Asymmetric vibrations of the C-H bonds are observed at 2967 cm⁻¹ in the FTIR spectrum and 2958 cm⁻¹ in the Raman spectrum. dergipark.org.tr The C-H bond of the aromatic ring shows vibrations at 3061 cm⁻¹ (FTIR) and 3070 cm⁻¹ (Raman). dergipark.org.tr
Zwitterionic Form: As an amino acid, 4-HPG exists as a zwitterion, which is characterized by the presence of an ammonium (B1175870) ion (NH₃⁺) and a carboxylate ion (COO⁻). The ammonium ion is detected at 1605 cm⁻¹ and 1523 cm⁻¹ in both FTIR and Raman spectra. dergipark.org.tr
Carboxylate Group: The COO⁻ stretching vibration gives a strong asymmetric peak at 1626 cm⁻¹ and 1405 cm⁻¹ in both FTIR and Raman spectra. dergipark.org.tr
Aromatic Ring: The para-substituted benzoic ring produces high-intensity peaks at 847 cm⁻¹ in the FTIR spectrum and 868 cm⁻¹ in the Raman spectrum. dergipark.org.tr
For a derivative, N,N′-(Pyromellitoyl)-Bis-D-4-hydroxyphenylglycine dimethyl ester, the FTIR spectrum showed a broad and strong peak at 3468 cm⁻¹, assigned to the OH group of the phenolic diol. tandfonline.com It also displayed two absorption bands at 1775 and 1725 cm⁻¹ due to the symmetrical and asymmetrical imide-carbonyl stretching vibrations. tandfonline.com The aromatic C-H stretching vibrations for this derivative were observed in the region of 3069, 3087, 3110, and 3159 cm⁻¹. tandfonline.com
Table 1: Key Vibrational Frequencies for 4-Hydroxyphenylglycine
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric C-H | 2967 | 2958 | dergipark.org.tr |
| Aromatic C-H | 3061 | 3070 | dergipark.org.tr |
| Ammonium Ion (NH₃⁺) | 1605, 1523 | 1603, 1523 | dergipark.org.tr |
| Carboxylate (COO⁻) | 1626, 1405 | 1626, 1405 | dergipark.org.tr |
| Para-substituted Ring | 847 | 868 | dergipark.org.tr |
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Stability and Degradation Profiles
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the thermal stability and decomposition characteristics of this compound.
Studies have revealed that 4-HPG is thermally stable up to 210 °C, with no significant mass loss observed until this temperature. dergipark.org.tr Above 210 °C, the compound undergoes crystallization, followed by melting and subsequent degradation. dergipark.org.tr The TGA and DTA spectra indicate a distinct two-step decomposition process. dergipark.org.tr A sharp weight loss of approximately 40% occurs in the temperature range of 210-255 °C, which is attributed to the elimination of the carboxyl (-COOH) group. dergipark.org.tr
The thermal behavior of N-(4-Hydroxyphenyl)glycine has also been described, noting that it turns brown at 200°C, begins to melt around 220°C, and fully decomposes at 245–247°C.
These findings are significant for understanding the stability of 4-HPG, particularly when it is present as an impurity in pharmaceutical products, as its thermal behavior can impact the quality and shelf life of the final drug product. dergipark.org.tr
Table 2: Thermal Decomposition Data for 4-Hydroxyphenylglycine
| Temperature Range (°C) | Event | Weight Loss (%) | Reference |
|---|---|---|---|
| Up to 210 | Stable | No mass loss | dergipark.org.tr |
| 210-255 | Decomposition (loss of -COOH) | ~40 | dergipark.org.tr |
Microscopic Techniques (Scanning Electron Microscopy, Dynamic Light Scattering) for Morphological Studies
Microscopic techniques like Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are utilized to investigate the morphology and particle size of this compound crystals.
SEM analysis provides visual information about the shape and surface features of the crystals. dergipark.org.tr While detailed SEM images of pure 4-HPG were not widely available in the literature for some time, recent studies have begun to fill this gap. dergipark.org.tr For related compounds, such as amoxicillin (B794) trihydrate which can contain 4-HPG as an impurity, SEM has revealed long, acicular rectangular prismatic crystal structures. dergipark.org.tr
DLS is used to determine the particle size distribution of the crystals in a suspension. dergipark.org.tr Analysis of 4-HPG has indicated the presence of small crystallite sizes, a finding that is supported by both SEM and X-ray powder diffraction (XRD) analyses. dergipark.org.tr The crystallite sizes for 4-HPG particles have been determined to be approximately 43 nm. dergipark.org.tr
Biochemical and Biological Research on R 4 Hydroxyphenylglycine
Biosynthesis Pathways and Enzymatic Mechanisms
The biosynthesis of L-4-hydroxyphenylglycine originates from the shikimic acid pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids. wikipedia.orgwikipedia.org This pathway provides the necessary precursor, which is then modified by a dedicated suite of four enzymes to yield HPG. wikipedia.org
The shikimic acid pathway is a seven-step metabolic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. wikipedia.orgnih.gov Chorismate is a critical branch-point intermediate. Through the action of chorismate mutase, it is converted to prephenate, which serves as the direct precursor for HPG biosynthesis. wikipedia.orgwikipedia.org The enzyme prephenate dehydrogenase (Pdh) catalyzes the NAD-dependent aromatization of prephenate to produce 4-hydroxyphenylpyruvate, channeling it from primary metabolism into the HPG-specific pathway. rsc.orgwikipedia.org
The conversion of 4-hydroxyphenylpyruvate to L-4-hydroxyphenylglycine is accomplished by a three-enzyme catalytic cycle. rsc.org The genes for these enzymes were first identified in the chloroeremomycin (B1668801) biosynthesis gene cluster from Amycolatopsis orientalis and have since been found in the gene clusters of other glycopeptide antibiotics like balhimycin (B1255283) and complestatin. rsc.org
Pdh (Prephenate Dehydrogenase): This enzyme initiates the pathway by converting prephenate from the shikimate pathway into 4-hydroxyphenylpyruvate. rsc.orgwikipedia.org
HmaS (L-4-hydroxymandelate synthase): This non-heme iron-dependent dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate to L-4-hydroxymandelate. rsc.orgwikipedia.org This reaction is unusual as it involves hydroxylation at the benzylic position with decarboxylation. rsc.org
Hmo (L-4-hydroxymandelate oxidase): An FMN-dependent enzyme, Hmo oxidizes L-4-hydroxymandelate to form the α-keto acid 4-hydroxybenzoylformate. rsc.orgwikipedia.orgresearchgate.net It shares sequence homology with glycolate (B3277807) oxidase and mandelate (B1228975) dehydrogenase. rsc.org
HpgT (L-4-hydroxyphenylglycine transaminase): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme completes the synthesis by transferring an amino group to 4-hydroxybenzoylformate to produce L-4-hydroxyphenylglycine. rsc.orgwikipedia.org L-tyrosine is considered the most efficient amino donor for this reaction, which regenerates 4-hydroxyphenylpyruvate, allowing it to re-enter the enzymatic cycle. rsc.orgwikipedia.org
| Enzyme | Abbreviation | Cofactor | Substrate | Product | Function in HPG Biosynthesis |
|---|---|---|---|---|---|
| Prephenate Dehydrogenase | Pdh | NAD+ | Prephenate | 4-Hydroxyphenylpyruvate | Channels prephenate from the shikimic acid pathway. rsc.orgwikipedia.org |
| L-4-hydroxymandelate synthase | HmaS | Fe(II) | 4-Hydroxyphenylpyruvate | L-4-hydroxymandelate | Catalyzes decarboxylating hydroxylation. rsc.orgwikipedia.org |
| L-4-hydroxymandelate oxidase | Hmo | FMN | L-4-hydroxymandelate | 4-Hydroxybenzoylformate | Oxidizes the hydroxyl group to a ketone. rsc.orgwikipedia.org |
| L-4-hydroxyphenylglycine transaminase | HpgT | PLP | 4-Hydroxybenzoylformate | L-4-hydroxyphenylglycine | Catalyzes the final amination step. rsc.orgwikipedia.org |
In the biosynthesis of vancomycin-type glycopeptide antibiotics, (R)-4-hydroxyphenylglycine is a critical residue within the heptapeptide (B1575542) backbone. nih.govmdpi.com The formation of the antibiotic's characteristic rigid, cup-shaped structure is achieved through oxidative cross-linking of the aromatic side chains of these residues. nih.gov This crucial cyclization is catalyzed by a series of cytochrome P450 enzymes, with OxyB being responsible for the first phenol (B47542) coupling reaction. nih.govnih.gov OxyB acts on the linear peptide precursor, which is attached to a peptide carrier protein (PCP). nih.gov It specifically catalyzes the phenolic coupling between the aromatic rings of the HPG residue at position 4 and the tyrosine residue at position 6, forming the initial macrocycle. nih.gov Structural studies of OxyB show a more open active site compared to other P450s, which is consistent with its large heptapeptide substrate. nih.govresearchgate.net
Enzymatic Activity and Substrate Specificity Studies
The enzymes involved in HPG biosynthesis exhibit notable characteristics regarding their activity and substrate tolerance. HpgT, the transaminase that completes the pathway, has demonstrated substrate promiscuity, being able to accept a variety of amino donors for the transamination reaction. rsc.org Furthermore, it can utilize both L-4-hydroxyphenylglycine and L-3,5-dichloro-4-hydroxyphenylglycine in the reverse reaction, highlighting its adaptability. rsc.org
HmaS is closely related to another dioxygenase, 4-hydroxyphenylpyruvate dioxygenase (HppD), and both act on the same substrate, 4-hydroxyphenylpyruvate. rsc.org However, HmaS catalyzes hydroxylation at the benzylic position, whereas HppD hydroxylates the aromatic ring. rsc.org The enzyme Hmo, responsible for oxidizing L-4-hydroxymandelate, is an FMN-dependent oxidase that generates hydrogen peroxide as a byproduct. researchgate.net Studies have explored replacing Hmo with an O2-independent mandelate dehydrogenase (MdlB) to avoid the accumulation of potentially harmful hydrogen peroxide. researchgate.net
Role as a Constituent in Natural Products (e.g., Glycopeptide Antibiotics, Ramoplanins, Chloropeptins)
This compound is a recurring structural motif in several classes of peptide-based natural products, where its presence is often essential for their biological activity. rsc.org
Glycopeptide Antibiotics (GPAs): HPG is a hallmark of GPAs such as vancomycin, teicoplanin, and chloroeremomycin. rsc.orgnih.govmdpi.com In these molecules, the HPG residues (often at positions 4 and 5) are vital for creating the rigid scaffold necessary for binding to the D-Ala-D-Ala termini of bacterial cell wall precursors, thereby inhibiting peptidoglycan synthesis. nih.gov
Ramoplanins: This class of lipodepsipeptide antibiotics also incorporates multiple HPG residues. mdpi.com For instance, ramoplanin (B549286) A2 contains six HPG units, some of which are critical for its potent antibacterial activity against Gram-positive pathogens, including vancomycin-resistant strains. mdpi.comresearchgate.net
Chloropeptins: Chloropeptin I, an anti-HIV-1 agent, is a complex cyclic peptide containing several aryl amino acids, including multiple 4-hydroxyphenylglycine residues. ebi.ac.uk Some of these HPG residues are further modified by chlorination, contributing to the molecule's unique structure and biological function. ebi.ac.uk
| Natural Product | Class | Role of this compound |
|---|---|---|
| Vancomycin | Glycopeptide Antibiotic | Key structural component for the rigid peptide backbone required for antibacterial activity. nih.govmdpi.com |
| Teicoplanin | Glycopeptide Antibiotic | Forms part of the heptapeptide core, contributing to the D-Ala-D-Ala binding pocket. nih.gov |
| Ramoplanin | Lipodepsipeptide | Multiple HPG residues are present and are important for its potent antibacterial activity. mdpi.comresearchgate.net |
| Chloropeptin I | Cyclic Peptide | Constituent of the macrocycle, contributing to its anti-HIV-1 activity. ebi.ac.uk |
| Nocardicin A | Monobactam Antibiotic | Biosynthesis pathway for HPG is confirmed to be similar to that in GPAs. rsc.org |
Mechanisms of Racemization in Biological Systems and their Implications
Phenylglycine-type amino acids are generally more susceptible to racemization compared to other α-amino acids. rsc.org The biosynthesis pathway detailed above produces the L-enantiomer of 4-hydroxyphenylglycine (L-HPG). However, many natural products, including vancomycin-class antibiotics, incorporate both L- and D-HPG, indicating the presence of racemization or epimerization mechanisms within the producing organisms. wikipedia.org
The conversion from an L-amino acid to a D-amino acid is a post-translational process that can occur spontaneously or be enzyme-catalyzed. taylorandfrancis.com In biological systems, racemases or epimerases are often responsible for this stereochemical inversion. The presence of both enantiomers can have significant implications for the final structure and function of a peptide. The specific stereochemistry at each amino acid position is critical for establishing the correct three-dimensional conformation of the molecule, which in turn dictates its biological activity. For complex molecules like vancomycin, the precise arrangement of D- and L-amino acids is essential for forming the binding pocket that recognizes its bacterial target. Therefore, the racemization of HPG is a crucial step in the maturation of these powerful antibiotics.
Receptor Binding and Enzyme Inhibition Studies (Indirectly through derivative applications)
While direct receptor binding and enzyme inhibition studies on this compound itself are not extensively detailed in the public domain, its core structure serves as a crucial scaffold for the synthesis of derivatives that have been investigated for their pharmacological activity. Research has particularly focused on the derivatives of this compound and its reduced form, (R)-4-hydroxyphenylglycinol, as agonists for the orphan G protein-coupled receptor 88 (GPR88). This receptor is predominantly expressed in the striatum region of the brain and is considered a promising therapeutic target for central nervous system disorders. nih.gov
Structure-activity relationship (SAR) studies on these derivatives have provided significant insights into the structural requirements for potent GPR88 agonism. These investigations typically involve synthesizing a series of related compounds with systematic modifications to the parent structure and evaluating their ability to activate the GPR88 receptor, often measured by their potency (EC50 value) in cell-based assays that monitor downstream signaling, such as cAMP accumulation. nih.gov
A key series of studies focused on derivatives of 2-AMPP, a known GPR88 agonist, which incorporates the this compound motif. nih.gov Researchers designed and synthesized a new series of this compound and (R)-4-hydroxyphenylglycinol derivatives to explore the receptor's tolerance for modifications at two key sites: the amine/hydroxyl group (site A) and the amide cap (site B). nih.gov
The agonist activity of these compounds was evaluated using a LANCE Ultra cAMP assay with Chinese Hamster Ovary (CHO) cells stably expressing the human GPR88 receptor. The potency of each compound is reported as the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response. nih.gov
Detailed Research Findings:
The SAR studies revealed several important structural determinants for GPR88 agonist activity. At site A of the this compound core, replacing the primary amine group of the parent compound with other functional groups had a significant impact on potency. nih.gov
Notably, substitution with a hydroxyl group to form a phenylglycinol derivative resulted in a compound with an EC50 of 194 nM. An azide (B81097) group at this position yielded the most potent compound in this particular series, with an EC50 of 134 nM. In contrast, introducing a carboxylic acid group at the same site led to a complete loss of activity. Moderate activity was retained with methyl ester and amide substitutions, which had EC50 values of 538 nM and 616 nM, respectively. These results suggest that while a hydrogen bonding or electrostatic interaction at this site is beneficial for agonist activity, a negatively charged carboxylic acid group is not favorable for binding or activation of the GPR88 receptor. nih.gov
Modifications at the amide cap (site B) also demonstrated strict structural requirements. The presence of a phenyl group on the amide cap was found to be essential for activity, suggesting a possible aromatic stacking interaction within the receptor's binding pocket. This was supported by the finding that replacing the phenyl group with a cyclohexyl group resulted in a complete loss of activity. nih.gov The length of the linker between the phenyl group and the amide carbonyl also influenced potency, with benzyl (B1604629) and phenethyl groups showing moderate activity (EC50 values of 487 nM and 345 nM, respectively). nih.gov
The data from these studies are summarized in the interactive tables below, illustrating the impact of various substitutions on the GPR88 agonist potency of this compound and (R)-4-hydroxyphenylglycinol derivatives.
Table 1: GPR88 Agonist Potency of this compound Derivatives with Modifications at Site A
| Compound | Modification at Site A | EC50 (nM) nih.gov |
| 2-AMPP | Amine | 414 |
| 3 | Hydroxyl | 194 |
| 9 | Azide | 134 |
| 11a | Methyl Ester | 538 |
| 11b | Carboxylic Acid | > 10,000 |
| 11c | Amide | 616 |
Table 2: GPR88 Agonist Potency of (R)-4-Hydroxyphenylglycinol Derivatives with Modifications at the Amide Cap (Site B)
| Compound | Linker at Site B | EC50 (nM) nih.gov |
| 3 | (S)-2-phenylpropionic acid | 194 |
| 12a | Benzyl | 487 |
| 12b | Phenethyl | 345 |
| 12d | Cyclohexyl | > 10,000 |
Applications in Pharmaceutical and Chemical Synthesis
Precursor for Semisynthetic β-Lactam Antibiotics (e.g., Amoxicillin (B794), Cephalosporins)
(R)-4-Hydroxyphenylglycine is a crucial intermediate in the industrial synthesis of several essential semisynthetic β-lactam antibiotics. ontosight.airsc.org These antibiotics are characterized by the presence of a β-lactam ring and are widely used to treat bacterial infections by inhibiting the synthesis of the bacterial cell wall. ontosight.ai The D-configuration of 4-hydroxyphenylglycine is specifically utilized in the production of these important therapeutic agents. ontosight.ai
The primary application of this compound in this context is as a side-chain precursor for antibiotics such as amoxicillin and various cephalosporins. rsc.org In the synthesis of amoxicillin, this compound is enzymatically coupled to the 6-aminopenicillanic acid (6-APA) nucleus. dergipark.org.trresearchgate.net Similarly, for certain cephalosporins, it is attached to the 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) core. researchgate.net The use of enzymatic methods, often employing penicillin G acylase, is favored in industrial processes for its high stereoselectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net
The demand for this compound is substantial, with an annual market volume in the thousands of tons, largely driven by its use in the production of these life-saving antibiotics. nih.govresearcher.life
Table 1: this compound in β-Lactam Antibiotic Synthesis
| Antibiotic Class | Core Nucleus | Role of this compound | Resulting Antibiotic (Example) |
|---|---|---|---|
| Penicillins | 6-Aminopenicillanic acid (6-APA) | Acyl side chain donor | Amoxicillin dergipark.org.trresearchgate.net |
| Cephalosporins | 7-Aminocephalosporanic acid (7-ACA) / 7-Amino-3-desacetoxycephalosporanic acid (7-ADCA) | Acyl side chain donor | Cefadroxil rsc.org |
Chiral Building Block in Advanced Organic Synthesis
Beyond its role in antibiotic production, the inherent chirality and functional groups of this compound make it a valuable chiral building block in advanced organic synthesis. ontosight.ai Its stereochemically defined structure allows for the synthesis of complex molecules with high optical purity, which is often a critical requirement for biological activity.
Synthesis of Complex Pharmaceuticals and Agrochemicals
This compound and its derivatives serve as starting materials or key intermediates in the synthesis of a variety of complex pharmaceuticals and agrochemicals. The presence of amino, carboxyl, and hydroxyl groups provides multiple points for chemical modification, enabling the construction of diverse molecular architectures. For instance, Suzuki-Miyaura cross-coupling reactions involving derivatives of 4-hydroxyphenylglycine have been utilized to create biaryl amino acids, which are structural motifs found in some natural products. acs.org The development of robust synthetic protocols that preserve the stereochemical integrity of the chiral center is an active area of research. acs.org
Incorporation into Peptides and Peptidomimetics
As a non-canonical amino acid, this compound is incorporated into peptides and peptidomimetics to introduce specific structural constraints or to probe biological interactions. researchgate.netnih.gov The synthesis of peptides containing arylglycine residues like 4-hydroxyphenylglycine can be challenging due to the potential for racemization at the chiral center during standard solid-phase peptide synthesis (SPPS) protocols. researchgate.net Researchers have developed optimized coupling and deprotection conditions to maintain the stereochemical purity of these epimerization-prone residues. researchgate.net The incorporation of such unnatural amino acids can lead to peptides with enhanced stability, altered conformation, and novel biological activities. nih.gov
Derivatives as Pharmacological Probes and Potential Therapeutic Agents
Derivatives of this compound have been synthesized and investigated for their interactions with various biological targets, leading to their use as pharmacological tools and their exploration as potential therapeutic agents for a range of disorders. nih.govsmolecule.comsmolecule.comphysiology.org
Antagonists of Metabotropic Glutamate (B1630785) Receptors
Certain phenylglycine derivatives, including those structurally related to 4-hydroxyphenylglycine, have been identified as potent and selective antagonists of metabotropic glutamate receptors (mGluRs). physiology.orgnih.govgoogle.com These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system. ontosight.ai For example, compounds like (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) act as antagonists at group I mGluRs (specifically mGluR1). physiology.orgnih.gov The ability of these derivatives to selectively block the action of glutamate at specific mGluR subtypes makes them invaluable tools for studying the physiological roles of these receptors. jneurosci.org This research has implications for understanding and potentially treating conditions characterized by dysfunctional glutamate signaling, such as certain neurodegenerative and psychiatric disorders. ontosight.ai
Table 2: Phenylglycine Derivatives as mGluR Ligands
| Compound | Receptor Subtype | Activity | Reference |
|---|---|---|---|
| (S)-3-Hydroxyphenylglycine ((S)-3HPG) | mGluR1 | Agonist | nih.gov |
| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR1 | Antagonist | physiology.orgnih.gov |
| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR2 | Agonist | physiology.orgnih.gov |
| (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG) | mGluR1 and mGluR2 | Antagonist | physiology.org |
Research into Dopamine (B1211576) Function and Neurological Disorders
The structural similarity of this compound and its derivatives to the neurotransmitter dopamine has prompted research into their potential to modulate dopamine signaling pathways. smolecule.com These pathways are crucial for regulating movement, motivation, and reward, and their dysfunction is implicated in neurological disorders such as Parkinson's disease and schizophrenia. smolecule.com While the specific mechanisms are still under investigation, these compounds are used as research tools to better understand dopamine function and to serve as starting points for the design of novel therapeutic agents targeting these complex disorders. smolecule.com
Exploration in Cancer and Metabolic Disorders Research (N-Cbz-S-4-Hydroxyphenylglycine)
N-carbobenzyloxy-(S)-4-hydroxyphenylglycine (N-Cbz-S-4-Hydroxyphenylglycine) is a chiral amino acid derivative that primarily functions as a crucial building block in the chemical synthesis of more complex molecules. The carbobenzyloxy (Cbz) group serves as a widely utilized protecting group for the amine functionality in peptide synthesis, which allows for selective reactions at other sites of the molecule. nih.gov This group is stable under many reaction conditions but can be selectively removed, often through mild hydrogenolytic methods, to yield the free amine for subsequent coupling reactions. Its application is therefore fundamental in the construction of complex peptides and other pharmaceutically relevant scaffolds. nih.govthieme-connect.com
While direct research on N-Cbz-S-4-Hydroxyphenylglycine as a therapeutic agent in cancer or metabolic disorders is not prominent, the core molecule, 4-hydroxyphenylglycine (HPG), and its other derivatives have been subjects of investigation in these fields. The potential for derivatives of N-(4-Hydroxyphenyl)glycine to serve as biomarkers for metabolic disorders has been suggested, where isotopic labeling could be used to trace their metabolic pathways.
In the context of cancer research, metabolic reprogramming is a key hallmark of cancer cells, which often exhibit altered energy pathways. nih.gov One such pathway is fatty acid oxidation (FAO), and its inhibition has emerged as a potential therapeutic strategy. nih.gov Preclinical studies have explored 4-Hydroxyphenylglycine (HPG) as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme critical for the transport and oxidation of long-chain fatty acids in mitochondria. nih.gov Another derivative, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of fenretinide, has demonstrated potent anticancer activity in various cancer cell lines, including those resistant to the parent drug. nih.gov This compound was found to kill cancer cells through at least two independent mechanisms: inhibition of tubulin polymerization leading to mitotic arrest, and the generation of reactive oxygen species (ROS) that triggers apoptosis. nih.gov
The following table summarizes research findings related to 4-hydroxyphenylglycine and its derivatives in these research areas.
Table 1: Research on 4-Hydroxyphenylglycine Derivatives in Cancer and Metabolic Disorders
| Compound/Derivative | Research Area | Finding/Observation | Potential Application |
|---|---|---|---|
| 4-Hydroxyphenylglycine (HPG) | Cancer Metabolism | Inhibits Carnitine Palmitoyltransferase-1 (CPT-1) activity in preclinical studies. nih.gov | Therapeutic agent targeting fatty acid oxidation in cancer. nih.gov |
| 4-oxo-N-(4-hydroxyphenyl)retinamide | Cancer Therapy | Induces cancer cell death via ROS generation and inhibition of tubulin polymerization. nih.gov | Anticancer agent, effective even in drug-resistant cell lines. nih.gov |
Impurity Profiling and Control in Pharmaceutical Products
This compound is a well-documented impurity in several widely used pharmaceutical products, particularly within the β-lactam class of antibiotics. Its presence originates from its use as a key raw material or side-chain precursor in the synthesis of these active pharmaceutical ingredients (APIs). The control of such impurities is critical as they can impact the quality, stability, and safety of the final drug product.
During the production of amoxicillin, this compound is a known process-related impurity that can be incorporated into the final product. nih.gov Studies have shown that the presence of 4-HPG as an impurity can adversely affect the crystallization process of amoxicillin trihydrate (AMCT), influencing both the nucleation and crystal growth rate. A detailed physical and thermal characterization of 4-HPG is therefore essential to understand and mitigate its impact on the stability and quality of the antibiotic.
Similarly, this compound is identified as a specific impurity in the European Pharmacopoeia (EP) for other antibiotics. It is listed as "Cefprozil EP Impurity A" and "Amoxicillin EP Impurity I". For quality control purposes, this compound is used as a reference standard to ensure that its levels in the final drug substance are within pharmaceutically acceptable limits.
To control the levels of this impurity, various analytical methods have been developed and validated. These methods must be sensitive and specific enough to detect and quantify this compound in the presence of the main API and other related substances. For instance, a fast and simple UV-spectrophotometric method has been developed for the determination of 4-HPG and another common impurity, 6-Aminopenicillanic acid (6-APA), in amoxicillin. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) methods are also employed for the simultaneous determination of enantiomeric and achiral impurities in pharmaceutical raw materials and formulations. mdpi.com
Table 2: this compound as a Pharmaceutical Impurity
| Pharmaceutical Product | Impurity Name/Designation | Origin of Impurity | Analytical Control Methods |
|---|---|---|---|
| Amoxicillin | Amoxicillin EP Impurity I; Amoxicillin USP Related Compound I | Unreacted starting material/side-chain precursor. nih.gov | UV-Spectrophotometry nih.gov, HPLC mdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Yield
Chemoenzymatic approaches that couple chemical reactions with highly selective enzymatic conversions represent another promising frontier. For instance, the Strecker synthesis, a classic method for producing racemic amino acids, can be paired with an enantioselective nitrilase enzyme. frontiersin.org This one-pot synthesis converts benzaldehyde, cyanide, and ammonia (B1221849) into a racemic nitrile, which is then selectively hydrolyzed by the enzyme to yield the desired (R)-enantiomer. frontiersin.org These innovative routes are designed to overcome the limitations of traditional chemical methods, which are often associated with harsh reaction conditions and environmental pollution, thereby aligning with the principles of green chemistry. proficientmarketinsights.comnih.gov
Exploration of New Derivatization Chemistries and Reaction Pathways
Researchers are actively exploring the derivatization of (R)-4-hydroxyphenylglycine to generate novel molecules with tailored properties for various applications, particularly in pharmacology and asymmetric synthesis. The inherent functionalities of HPG—the aromatic hydroxyl group, the amine group, and the carboxylic acid—serve as versatile handles for chemical modification. cymitquimica.coma2bchem.com
Key derivatization strategies include:
O-Alkylation: The phenolic hydroxyl group can be alkylated under conditions like the Mitsunobu reaction to introduce various side chains. nih.gov
N-Acylation: The amino group readily reacts with acyl chlorides or activated carboxylic acids to form amides. For example, coupling with (S)-2-phenylpropionic acid produces amide derivatives that have been evaluated for pharmacological activity. nih.gov
Functional Group Transformation: The carboxylic acid can be reduced to an alcohol, yielding (R)-4-hydroxyphenylglycinol derivatives. nih.govsrce.hr This alcohol can be further converted into other functionalities, such as azides or bromides, creating a platform for diverse chemical conjugations. nih.gov
These derivatization pathways have led to the synthesis of new classes of compounds. For example, a series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives were synthesized and evaluated as agonists for the orphan G protein-coupled receptor GPR88, with structure-activity relationship (SAR) studies revealing that modifications at different sites significantly impact potency. nih.gov In another application, O-alkylated this compound has been used as a precursor for synthesizing chiral C2-symmetric bisoxazolines, which are valuable ligands in asymmetric catalysis. srce.hr
| Compound | Key Structural Modification | Activity (EC₅₀, nM) |
|---|---|---|
| 2-AMPP (Reference) | Amine at site A | 414 |
| Phenylglycinol derivative (3) | Hydroxyl group at site A | 194 |
| Azide (B81097) derivative (9) | Azide group at site A | 134 |
| Methyl ester derivative (11a) | Methyl ester at site A | 538 |
| Carboxylic acid derivative (11b) | Carboxylic acid at site A | Inactive |
| Amide derivative (11c) | Dimethylamide at site A | 616 |
Advanced Biocatalytic Systems for Sustainable and Efficient Production
The shift towards green and sustainable manufacturing has propelled the development of sophisticated biocatalytic systems for producing this compound. proficientmarketinsights.comnih.gov These methods offer high stereoselectivity and operate under mild conditions, reducing environmental impact. asm.org
One of the most established biocatalytic routes is the hydantoinase process . This two-step enzymatic method uses whole cells of recombinant microorganisms, such as E. coli or Ralstonia pickettii, that co-express two key enzymes: a D-hydantoinase and an N-carbamoyl-D-amino-acid hydrolase (D-carbamoylase). rsc.orgresearchgate.nettandfonline.com The process starts with DL-5-p-hydroxyphenylhydantoin, which is first converted to N-carbamoyl-D-p-hydroxyphenylglycine by the D-hydantoinase. researchgate.net The unreacted L-hydantoin spontaneously racemizes, allowing for a theoretical 100% conversion. rsc.org The D-carbamoylase then hydrolyzes the intermediate to yield the final D-HPG product. researchgate.net Recombinant Ralstonia pickettii cells have been shown to achieve a 94% conversion rate in 9 hours. nih.gov
More recently, multi-enzyme cascade systems have been designed to produce D-HPG from cheaper and more readily available starting materials. asm.orgnih.gov A notable example is a four-enzyme cascade that converts L-tyrosine into D-HPG. nih.govresearchgate.net This pathway was constructed in vivo in E. coli, and through protein engineering of the rate-limiting enzyme, meso-diaminopimelate dehydrogenase (DAPDH), researchers achieved a production of 42.69 g/L of D-HPG with a 71.5% isolated yield and over 99% ee in a 3-L fermenter. nih.govresearchgate.netresearchgate.net Another cascade uses three enzymes to convert racemic DL-HPG into enantiopure D-HPG, reaching a titer of 19.8 g/L. asm.org
The pinnacle of sustainable production is represented by de novo biosynthesis from simple carbon sources. A groundbreaking study demonstrated the production of D-HPG directly from glucose by developing a stable co-culture of two engineered bacterial strains, Escherichia coli and Pseudomonas putida. nih.gov This system incorporates a newly designed, cofactor self-sufficient artificial pathway, laying the foundation for a truly green and sustainable industrial production route. nih.gov
| Biocatalytic System | Starting Material | Key Enzymes/Organisms | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Hydantoinase Process | DL-4-hydroxyphenylhydantoin | D-hydantoinase, D-carbamoylase (in Ralstonia pickettii) | 94% conversion, 2.8 g L⁻¹ h⁻¹ productivity | nih.gov |
| Four-Enzyme Cascade | L-tyrosine | Engineered E. coli with 4-enzyme pathway (incl. DAPDH) | 42.69 g/L titer, 71.5% isolated yield | nih.govresearchgate.netresearchgate.net |
| Three-Enzyme Cascade | DL-HPG (racemate) | Engineered E. coli with 3-enzyme pathway (incl. DAPDH) | 19.8 g/L titer, 49.5% conversion | asm.org |
| De Novo Biosynthesis | Glucose | Co-culture of engineered E. coli and P. putida | Demonstrated functionality, pathway established | nih.gov |
In-depth Mechanistic Studies of Enzymatic Transformations and Biological Interactions
A deeper understanding of the enzymatic mechanisms and biological roles of this compound is crucial for optimizing its synthesis and discovering new applications. Significant progress has been made in elucidating the natural biosynthetic pathway of HPG, which is a key component of glycopeptide antibiotics like vancomycin. wikipedia.orgnih.govnih.gov
The biosynthesis of L-HPG begins with prephenate, an intermediate of the shikimic acid pathway. wikipedia.orgnih.gov The pathway involves four key enzymatic steps:
Prephenate dehydrogenase (Pdh) converts prephenate to 4-hydroxyphenylpyruvate. wikipedia.orgrsc.org
4-hydroxymandelate synthase (HmaS) , a non-heme iron-dependent dioxygenase, catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate. wikipedia.orgrsc.orgresearchgate.net
(S)-4-hydroxymandelate oxidase (Hmo) , an FMN-dependent enzyme, oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate. wikipedia.orgnih.gov
4-hydroxyphenylglycine transaminase (HpgT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the final transamination step, transferring an amino group from a donor like L-tyrosine to 4-hydroxybenzoylformate to produce L-HPG. wikipedia.orgnih.govrsc.org It is proposed that these enzymes can function in a cyclic manner, where L-tyrosine acts as both the amino donor and a source of the 4-hydroxyphenylpyruvate intermediate. nih.gov
Mechanistic studies also extend to enzymes used in engineered biocatalytic routes. For example, the catalytic mechanism of meso-diaminopimelate dehydrogenase (DAPDH), an enzyme repurposed for D-HPG synthesis, involves hydride transfer from the substrate to NADP+, subsequent attack by a water molecule, and finally the release of the α-keto acid and ammonia. nih.gov Understanding these mechanisms allows for rational protein engineering to improve catalytic efficiency toward non-native substrates like 4-hydroxyphenylglyoxalate. asm.orgnih.gov
Beyond synthesis, research is exploring the biological interactions of HPG and its derivatives. The compound itself is classified as an inhibitor of carnitine O-palmitoyltransferase. drugbank.com Furthermore, synthetic derivatives of this compound have been shown to interact specifically with and activate the GPR88 receptor, demonstrating the potential of the HPG scaffold in drug discovery. nih.gov
Expanding Applications in Advanced Materials Science and Bio-conjugation
While the primary application of this compound remains in the pharmaceutical industry, emerging research highlights its potential in materials science and bio-conjugation. ontosight.aicymitquimica.com Its defined stereochemistry and versatile functional groups make it an attractive chiral building block for creating advanced materials and complex molecular architectures.
One significant area is its use in asymmetric catalysis . Derivatives of this compound have been used to synthesize chiral C2-symmetric bisoxazolines. srce.hr These molecules are highly effective ligands for metal catalysts used in a wide range of stereoselective reactions, which are fundamental for producing enantiomerically pure chemicals and polymers. Furthermore, a derivative of this compound has been developed as a chiral solvating agent for use in NMR spectroscopy to determine the enantiomeric composition of other chiral molecules. koreascience.kr
The compound also shows promise in the field of coordination chemistry and nanomaterials . The multiple metal-binding sites on HPG make it an excellent candidate for forming coordination complexes with various metals, including lead, copper, and cadmium, potentially leading to novel materials with interesting structural and functional properties. dergipark.org.tr Its strong cohesive strength has also been noted in applications with cobalt nanoparticles, suggesting a role in stabilizing and functionalizing nanomaterials. dergipark.org.tr
Bio-conjugation , the process of linking molecules to confer new functions, is another expanding application. In nature, HPG-containing peptides are conjugated to peptide carrier protein (PCP) domains during their assembly by non-ribosomal peptide synthetases in the biosynthesis of vancomycin. In synthetic chemistry, the HPG scaffold is used to create pharmacologically active molecules by conjugating various chemical groups to its amine, acid, and hydroxyl functionalities. nih.gov This demonstrates its utility as a core structure for building complex, biologically active probes and potential therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-4-hydroxyphenylglycine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves chiral resolution, amidation, and reduction. For example, (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride (8a) is synthesized by treating intermediates with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by NaHCO₃ quenching and DCM extraction . Optimization includes adjusting reaction times (e.g., 1 hour for hydrogenation with Pd/C ) and solvent choices (e.g., THF-MeOH for hydrolysis ). Column chromatography (silica gel) and recrystallization (ethyl acetate/hexane) are critical for purification .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard. For instance, compound 11b [(2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]acetic acid] is confirmed via ¹H NMR (δ 7.3–6.8 ppm for aromatic protons) and MS (m/z 454.2 [M+H]⁺) . Assigning stereochemistry requires chiral HPLC or optical rotation analysis .
Q. What biological roles does this compound play in natural products?
- Methodological Answer : It is a non-proteinogenic amino acid in glycopeptide antibiotics (e.g., vancomycin) and cyclic peptides. Biosynthesis involves gene clusters encoding hydroxylases and epimerases for 4-hydroxylation and chiral center formation . In vitro studies use engineered Escherichia coli strains to express these enzymes .
Advanced Research Questions
Q. How do structural modifications at the A/B sites of this compound derivatives impact GPR88 agonist activity?
- Methodological Answer : Replace the amine (A site) with hydroxyl (compound 3) to improve EC₅₀ (110 nM vs. 194 nM in HTRF assays) . Carboxylic acid groups (e.g., 11b) abolish activity, while methyl esters (11a) retain moderate potency (EC₅₀ = 538 nM) . SAR studies require parallel synthesis (e.g., HBTU-mediated coupling ) and dose-response curves (3+ replicates) .
Q. What methodologies resolve contradictions in pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies in EC₅₀ values (e.g., 134 nM for compound 9 vs. inactive 11b) are addressed by:
- Validating purity via TLC and NMR .
- Re-testing compounds in orthogonal assays (e.g., TR-FRET for cAMP ).
- Statistical analysis (mean ± SEM of ≥3 experiments ).
Q. How is the stereochemical integrity of this compound maintained during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
